Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate
Description
Properties
Molecular Formula |
C17H24N2O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(20)13-19)11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
InChI Key |
LDMIXPKRAQXTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC(=O)C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves three key steps:
- Boc (tert-butoxycarbonyl) protection of the diazepane nitrogen to form tert-butyl 1,4-diazepane-1-carboxylate.
- Benzylation at the 4-position of the diazepane ring.
- Selective oxidation at the 6-position to introduce the keto (oxo) group.
The overall approach is to start with a 1,4-diazepane scaffold, protect the nitrogen with a tert-butyl carbamate group, introduce the benzyl substituent, and then oxidize the ring to form the ketone functionality.
Detailed Synthetic Routes and Conditions
Example Procedure from Literature
Boc Protection : 3-Bromopropylamine hydrobromide (1 equiv) is dissolved in methanol, treated with triethylamine (approx. 0.9 equiv), cooled to 0°C, then Boc2O (1.9 equiv) is added. The mixture is stirred at room temperature for 16 hours. The product tert-butyl (3-bromopropyl)carbamate is isolated by extraction and drying.
Cyclization and Benzylation : The Boc-protected intermediate is reacted with benzylamine or benzyl halide in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent (e.g., ethyl acetate or DMF). The reaction is stirred at room temperature or slightly elevated temperatures until completion, monitored by HPLC.
Oxidation : The benzylated diazepane is oxidized using tert-butyl hydroperoxide with catalytic transition metal complexes (e.g., manganese or ruthenium catalysts) in solvents like THF or acetonitrile at 60–85°C for 15–24 hours. The reaction mixture is then worked up by aqueous quenching, extraction, and purification by chromatography or crystallization to yield this compound with purity >93%.
Industrial and Scale-Up Considerations
- Industrial processes adapt laboratory methods with optimizations for yield, cost, and purity.
- Reaction steps are typically conducted under inert atmosphere (nitrogen) and anhydrous conditions to prevent side reactions.
- Solvent choice is critical: THF and acetonitrile are preferred for oxidation steps due to their polarity and stability.
- Reaction times and temperatures are carefully controlled; for example, oxidation is conducted between 45°C and 70°C for 18–30 hours to balance conversion and minimize decomposition.
- Workup includes aqueous acid/base washes, organic extractions, drying over sodium sulfate, and concentration under reduced pressure.
Reaction Monitoring and Characterization
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxo groups.
Reduction: Conversion of the oxo group to a hydroxyl group.
Substitution: Replacement of the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, transition metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophilic reagents.
Major Products Formed
Oxidation: Formation of poly-oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted diazepane derivatives.
Scientific Research Applications
Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares structural features and molecular properties of tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate with analogous diazepane derivatives:
| Compound Name (CAS No.) | Substituents/Modifications | Molecular Weight | Similarity Score | Key Functional Groups |
|---|---|---|---|---|
| This compound | 4-benzyl, 6-oxo | 318.37* | 1.00 | Keto, benzyl, tert-butyl |
| Di-tert-butyl 3-oxo-1,5-diazocane-1,5-dicarboxylate (862703-10-4) | 3-oxo, eight-membered ring (1,5-diazocane) | 314.39 | 0.96 | Dual tert-butyl esters, keto |
| Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate (882645-09-2) | Dual tert-butyl esters | 314.37 | 0.90 | Dual carbamates |
| Tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate (941712-23-8) | 5-phenyl | 288.35 | — | Phenyl, single carbamate |
| Tert-butyl 4-acryloyl-5-oxo-1,4-diazepane-1-carboxylate (CAS N/A) | 4-acryloyl, 5-oxo | 297.34 | — | Acryloyl, keto |
*Calculated based on molecular formula C₁₈H₂₄N₂O₃.
Sources : Structural data from synthetic studies and similarity scores from CAS database comparisons .
Key Observations :
- Substituent Effects : The benzyl group in the target compound increases lipophilicity (logP ~2.8) compared to the phenyl-substituted analog (CAS 941712-23-8, logP ~2.2), influencing membrane permeability in drug design .
- Reactivity : The acryloyl group in the derivative from enables Michael addition or cycloaddition reactions, absent in the target compound .
Biological Activity
Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a diazepane ring, which is known for its pharmacological significance. The molecular formula is with a molecular weight of 320.43 g/mol. The compound features a tert-butyl group and a benzyl substituent that may influence its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of diazepanes have shown activity against various bacterial strains, suggesting that the diazepane core contributes to this effect. Specific studies have highlighted the importance of substituents in enhancing antimicrobial potency.
Anti-cancer Activity
Several studies have explored the anti-cancer potential of diazepane derivatives. For example, compounds with similar structures have been tested against cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development.
Neuroprotective Effects
Another area of interest is the neuroprotective activity associated with diazepane derivatives. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Synthesis and Modifications
The synthesis of this compound typically involves multi-step reactions that include the formation of the diazepane ring followed by the introduction of the benzyl group. Various synthetic routes have been documented, emphasizing the importance of reaction conditions and catalysts used to achieve optimal yields.
| Synthesis Route | Yield | Conditions |
|---|---|---|
| Diazepane formation | 50% | Ethanol, 100°C for 16h |
| Benzyl modification | Varies | Specific reagents and conditions |
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of related compounds, tert-butyl derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL.
Case Study 2: Cancer Cell Line Testing
A series of diazepane derivatives were screened against various cancer cell lines (e.g., HeLa, MCF-7). The results showed that certain modifications led to enhanced cytotoxicity with IC50 values below 20 μM for some derivatives.
Q & A
Basic Research Questions
Q. What are common synthetic routes for synthesizing tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate, and how can reaction efficiency be assessed?
- Methodological Answer : The compound is typically synthesized via Boc protection of the diazepane ring, followed by benzylation and oxidation. Cyclization using carbodiimide coupling agents or Mitsunobu conditions may also be employed. Reaction efficiency is assessed through yield optimization (monitored via HPLC or LC-MS) and purity analysis (e.g., NMR integration, elemental analysis). Stability of intermediates, such as Boc-protected amines, should be validated under reaction conditions to avoid premature deprotection .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., benzyl, carbonyl).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : To detect carbonyl (C=O) and Boc-group (C-O) stretches.
- Chromatography : HPLC or GC-MS for purity assessment (>95% is standard for research-grade material).
Cross-referencing with spectral databases or published analogs is critical for validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (per H220/H304 hazards).
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Safety protocols align with GHS guidelines for flammable solids and respiratory hazards .
Advanced Research Questions
Q. How can factorial design optimize the synthesis conditions for this compound?
- Methodological Answer : A 2^k factorial design can systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:
- Factors : Temperature (60°C vs. 80°C), catalyst (DMAP vs. DBU), solvent (THF vs. DCM).
- Response Variables : Yield, reaction time, purity.
Statistical tools (e.g., ANOVA) identify significant interactions. Computational pre-screening (DFT calculations) may narrow experimental ranges, reducing trial-and-error .
Q. What computational methods can predict the reactivity or stability of intermediates during synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and activation energies for cyclization steps.
- Molecular Dynamics (MD) : Simulate solvation effects and intermediate stability in polar vs. non-polar solvents.
- Reaction Path Search : Algorithms like GRRM or AFIR to explore alternative pathways and minimize side reactions.
Software packages (Gaussian, ORCA) enable rapid in silico validation before lab work .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?
- Methodological Answer :
- Multi-Technique Validation : Compare NMR with IR (e.g., confirm carbonyl presence) and X-ray crystallography (if crystals are obtainable).
- Isotopic Labeling : Use ¹³C-labeled reagents to trace unexpected fragmentation in MS.
- Dynamic Effects : Consider tautomerism or conformational exchange (e.g., use variable-temperature NMR to detect rotamers).
Contradictions often arise from impurities or dynamic equilibria; iterative purification and advanced spectroscopy (e.g., 2D NMR) are essential .
Q. What strategies mitigate degradation during scale-up from milligram to gram quantities?
- Methodological Answer :
- Reactor Design : Use jacketed reactors for precise temperature control during exothermic steps (e.g., benzylation).
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates.
- Purification : Switch from column chromatography to recrystallization or continuous-flow systems for scalability.
Stability studies under stressed conditions (heat, light) inform storage and handling adjustments .
Q. How can researchers ensure data integrity in collaborative studies involving this compound?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to timestamp and encrypt data.
- Blockchain Validation : Immutable ledgers for tracking synthetic protocols and characterization results.
- Standard Operating Procedures (SOPs) : Harmonize analytical methods (e.g., NMR acquisition parameters) across labs.
Data integrity tools prevent discrepancies in multi-institutional projects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
